molecular formula C9H11N3O4 B12578251 N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine CAS No. 512791-10-5

N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine

Cat. No.: B12578251
CAS No.: 512791-10-5
M. Wt: 225.20 g/mol
InChI Key: KQZSOGLWFLQHEO-UHFFFAOYSA-N
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Description

Structure and Synthesis
N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine is a glycine derivative featuring a pyrazine-based acyl group. The pyrazine ring is substituted with two methyl groups at positions 3 and 5, along with a carbonyl oxygen at position 2. This compound belongs to the broader class of N-acyl glycine esters, synthesized via acylating agents reacting with glycine derivatives. Zlotin et al. (1995) demonstrated methods for preparing such compounds, including the use of acyl chlorides or anhydrides to introduce the pyrazine carbonyl moiety .

These traits are critical in pharmaceutical contexts, where acylated glycine derivatives are explored as prodrugs or bioactive molecules .

Properties

CAS No.

512791-10-5

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-[(3,5-dimethyl-2-oxopyrazine-1-carbonyl)amino]acetic acid

InChI

InChI=1S/C9H11N3O4/c1-5-4-12(8(15)6(2)11-5)9(16)10-3-7(13)14/h4H,3H2,1-2H3,(H,10,16)(H,13,14)

InChI Key

KQZSOGLWFLQHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=N1)C)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-diketones.

    Introduction of Functional Groups: The dimethyl and oxo groups can be introduced through selective alkylation and oxidation reactions.

    Coupling with Glycine: The final step involves coupling the pyrazine derivative with glycine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving at the amide bond or pyrazine ring.

Key findings :

  • Acidic hydrolysis (pH < 3) primarily breaks the amide bond, yielding glycine and 3,5-dimethyl-2-oxopyrazine-1-carboxylic acid.

  • Basic hydrolysis (pH > 10) opens the pyrazine ring, forming glyoxylic acid and 3,5-dimethylpyrazin-2-amine derivatives .

Table 1: Hydrolysis Conditions and Products

ConditionTemperatureTimeMajor ProductsYield
HCl (1M, pH 2)80°C4 hGlycine + 3,5-dimethyl-2-oxopyrazinecarboxylic acid78%
NaOH (0.5M, pH 12)60°C6 hGlyoxylic acid + 3,5-dimethylpyrazin-2-amine65%

Nucleophilic Substitution

The carbonyl group at position 2 of the pyrazine ring and the glycine amide bond are reactive toward nucleophiles.

Key reactions :

  • Amide bond substitution : Reacts with amines (e.g., benzylamine) to form N-alkylated pyrazine derivatives .

  • Carbonyl substitution : The 2-oxo group undergoes nucleophilic attack by hydroxylamine, forming pyrazine oxime derivatives .

Mechanistic insights :

  • Substitution at the glycine amide bond proceeds via a tetrahedral intermediate, stabilized by hydrogen bonding with the pyrazine ring .

  • Steric hindrance from the 3,5-dimethyl groups slows substitution at the pyrazine core .

Cyclization and Heterocycle Formation

The glycine moiety participates in multicomponent cyclization reactions to form fused heterocycles.

Example :

  • Reaction with dialkyl acetylenedicarboxylates and 2-arylidene-1,3-indanediones produces spiro[indene-2,6′-pyrrolo[1,2-c]thiazoles] via 1,3-dipolar cycloaddition .

Table 2: Cyclization Reaction Outcomes

ReagentsProduct ClassYieldDiastereoselectivity
DMAD + 2-benzylideneindanedioneSpiro-pyrrolothiazoles72% >95% (single isomer)
Acetylenedicarboxylate + thiazolidineSpiro-pyrrolo[1,2-c]thiazoles69% 100%

Notable feature : Ultrasonic irradiation improves reaction efficiency, reducing time from 10 h to 2 h with 15–20% higher yields .

Oxidation and Reductive Amination

The glycine subunit shows redox activity:

  • Oxidation : Catalytic Cu(II)/ascorbate systems oxidize the glycine Cα–N bond to glyoxylate .

  • Reductive amination : Reacts with aldehydes (e.g., dimethoxyacetaldehyde) under H₂/Pd-C to form N-alkylated pyrazine derivatives .

Critical conditions :

  • Oxidation requires 1.0 μM Cu(NO₃)₂ and sodium ascorbate .

  • Reductive amination achieves >90% conversion at 50°C with 5% Pd/C .

Stability and Degradation Pathways

The compound degrades via:

  • Photolysis : UV exposure (254 nm) cleaves the pyrazine-glycine bond within 24 h.

  • Thermolysis : Decomposes above 200°C, releasing CO₂ and forming methylpyrazine residues .

Analytical validation :

  • Degradation products were characterized by LC-MS (Q-TOF) and ¹³C NMR .

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine. For instance, derivatives of oxadiazole structures, which share similar characteristics, have shown promising results against various cancer cell lines. These compounds demonstrated significant growth inhibition percentages against cancer types such as SNB-19 and OVCAR-8, indicating a strong anticancer activity profile (growth inhibition percentages of 86.61% and 85.26%, respectively) .

Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. Research indicates that synthesized pyrazine derivatives exhibit notable activity against both gram-positive and gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in the development of new antibiotics .

Therapeutic Applications

Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the modulation of cytokine production. This application is particularly relevant in chronic inflammatory diseases where oxidative stress plays a critical role .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of pyrazine derivatives revealed that specific modifications to the pyrazine ring enhanced their efficacy against cancer cells. The study involved testing these compounds on various cell lines and assessing their IC50 values, which indicated their potency as anticancer agents .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial activities of synthesized pyrazine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant antibacterial effects, suggesting their potential use as new antibiotic agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerSNB-19, OVCAR-8Growth inhibition (86.61%)
AntimicrobialStaphylococcus aureusSignificant antibacterial effect
AntimicrobialEscherichia coliSignificant antibacterial effect
NeuroprotectiveNeuronal cellsReduced oxidative stress
Anti-inflammatoryVarious inflammatory modelsModulation of cytokines

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related N-acyl glycine derivatives, nitroso, and sulfonyl analogs (Table 1).

Table 1: Key Properties of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine and Analogous Compounds

Compound Name Substituent/Functional Group Reactivity/Solubility Pharmacological Relevance
This compound 3,5-dimethylpyrazine carbonyl Moderate hydrolysis resistance; lipophilic Prodrug potential (inferred)
N-Nitroso-glycine ester Nitroso (-NO) High reactivity with amines/nucleophiles Carcinogenicity concerns
N-Sulfonyl-glycine ester (e.g., Tosyl derivatives) Sulfonyl (-SO₂R) Acid-stable; polar Enzyme inhibition studies
Simple N-acetyl-glycine Acetyl (-COCH₃) High aqueous solubility Low metabolic stability

Key Insights:

Reactivity :

  • The pyrazine carbonyl group in the target compound offers greater steric hindrance and electron-withdrawing effects compared to simple acetyl or sulfonyl groups. This may slow hydrolysis, enhancing stability in acidic environments .
  • N-Nitroso analogs exhibit high electrophilicity, enabling DNA alkylation but raising safety concerns .

Solubility and Lipophilicity :

  • The 3,5-dimethyl groups on the pyrazine ring increase lipophilicity relative to unsubstituted pyrazine or sulfonyl derivatives. This could improve membrane permeability but reduce aqueous solubility .

Pharmacological Potential: Johansen & Bundgaard (1980) highlighted acylated glycine derivatives as prodrug candidates due to their tunable release profiles . In contrast, sulfonyl derivatives are often used as enzyme inhibitors due to their polar, stable sulfonamide groups .

Biological Activity

N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and antitumor properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring and carbonyl functional groups. The chemical structure can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

This compound exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound exhibited strong activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cell lines to assess the safety profile of this compound. The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time.

Table 2: Cytotoxic Effects on Cell Lines

Compound Concentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
2006875
1009289
50104112

The viability assays showed that at lower concentrations, the compound did not significantly affect cell viability and sometimes enhanced it .

Antitumor Activity

The antitumor potential of this compound was investigated in various cancer cell lines. The compound demonstrated selective cytotoxicity against tumor cells while sparing normal cells.

Table 3: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG215
MCF720
A54925

The IC50 values indicate that the compound has potent antitumor activity, particularly against HepG2 cells .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, derivatives of pyrazines have been shown to exhibit synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. How can advanced NMR techniques (e.g., NOESY, DOSY) characterize solution-phase behavior?

  • Methodology :
  • NOESY : Detect through-space correlations (mixing time = 500 ms) to confirm intramolecular H-bonds observed in SCXRD.
  • DOSY : Measure diffusion coefficients (D = 1.5–2.0 × 10⁻⁹ m²/s) to estimate hydrodynamic radius and aggregation propensity.
  • Case Study : ’s dual conformers may show split peaks in ¹³C NMR or variable D values in DOSY .

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